2-HBA

Catalog No.
S515914
CAS No.
131359-24-5
M.F
C17H14O3
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-HBA

CAS Number

131359-24-5

Product Name

2-HBA

IUPAC Name

(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+

InChI Key

YNVAHBUBGBLIEY-WGDLNXRISA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O

Solubility

Soluble in DMSO

Synonyms

2-HBA

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O

Description

The exact mass of the compound 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one is 266.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86716. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Anti-Cancer Properties

Some studies have investigated the anti-cancer properties of 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one. The compound seems to exhibit cytotoxic effects against certain cancer cell lines. For instance, a study published in the journal " Arzneimittelforschung" found that the compound suppressed the growth of human breast cancer cells [].

Source

1:

Important Note

These are preliminary findings, and more research is needed to understand the mechanisms and potential effectiveness of this compound in cancer treatment.

Other Potential Applications

Scientific research into 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one is ongoing, and there are investigations into its potential use in other areas such as:

  • Antioxidant properties []
  • Anti-inflammatory effects
  • Role in signal transduction pathways

2-Hydroxybenzylideneacetone, commonly referred to as 2-HBA, is a synthetic compound with the molecular formula C17H14O3C_{17}H_{14}O_3 and a molecular weight of 266.29 g/mol. It is characterized by its structure, which includes a benzylidene group and a hydroxyl functional group. The compound is noted for its potential applications in medicinal chemistry, particularly due to its ability to induce the Keap1-Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress and electrophilic damage .

  • Antioxidant activity: The presence of hydroxyl groups suggests potential free radical scavenging properties [].
  • Anti-inflammatory activity: Some chalcones have been shown to exhibit anti-inflammatory effects, and BDPA might share this activity.
, primarily involving its double Michael reaction acceptor properties. It can react with thiol groups in proteins, such as cysteine residues in Keap1, leading to the activation of the Nrf2 transcription factor. This activation enhances the expression of antioxidant enzymes and cytoprotective genes . In degradation studies, 2-HBA has been shown to undergo oxidation processes, such as those facilitated by Fenton reactions, resulting in various intermediates like 2,3-dihydroxybenzoic acid and catechol .

The biological activity of 2-HBA is significant, particularly as an inducer of the Keap1-Nrf2-ARE pathway. In vitro studies have demonstrated that 2-HBA increases the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione reductase, enhancing cellular antioxidant capacity . Additionally, at elevated concentrations, 2-HBA can induce G2/M cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential role in cancer therapy . In vivo studies indicate that it may reduce the expression of oncogenes like Ha-ras when administered alongside carcinogens like DMBA (7,12-dimethylbenz[a]anthracene) .

The synthesis of 2-HBA typically involves the condensation of acetone with salicylaldehyde under acidic conditions. This reaction can be optimized through various methods including solvent-free conditions or microwave-assisted synthesis to enhance yield and purity. The resulting product can be purified through recrystallization or chromatography techniques .

2-HBA has several applications across different fields:

  • Pharmaceuticals: Due to its ability to activate protective cellular pathways, it is being explored for use in cancer prevention and treatment.
  • Antioxidants: Its role as an inducer of antioxidant enzymes makes it a candidate for formulations aimed at reducing oxidative stress.
  • Chemical Research: As a Michael acceptor, it can be utilized in organic synthesis and medicinal chemistry for developing new therapeutic agents .

Studies on the interactions of 2-HBA reveal its potential to modulate various biological pathways. The compound has been shown to interact with several metal ions forming complexes that may influence their bioavailability and toxicity. For example, it forms stable complexes with aluminum(III) and iron(III), which can have implications in biochemistry and pharmacology . Furthermore, its interactions with other compounds like DMBA suggest metabolic pathways that could be targeted for therapeutic interventions .

Several compounds share structural similarities with 2-HBA, each possessing unique properties:

Compound NameStructure CharacteristicsUnique Features
CurcuminContains multiple phenolic groupsKnown for anti-inflammatory properties
BenzylideneacetoneLacks hydroxyl group; simpler structureExhibits different reactivity patterns
SalicylaldehydeContains a hydroxyl group but lacks the ketone functionalityUsed in organic synthesis and as a precursor
HydroxytyrosolContains multiple hydroxyl groupsStrong antioxidant properties derived from olives

The uniqueness of 2-HBA lies in its dual functionality as both an antioxidant inducer and a reactive Michael acceptor, making it particularly valuable in therapeutic contexts where oxidative stress is a concern .

Alkylation reactions represent a fundamental approach for synthesizing 2-hydroxybenzoic acid derivatives, offering versatile pathways for introducing various functional groups. The most extensively studied alkylation methodology involves the reaction of substituted benzoic acids with iodomethane using organic superbases as deprotonating agents [1]. Research has demonstrated that 1,8-bis(tetramethylguanidino)naphthalene serves as an effective superbase in dimethylformamide, facilitating alkylation reactions under controlled microfluidic conditions [1].

The alkylation process follows second-order kinetics, with reaction rates varying over six orders of magnitude depending on substituent effects [1]. Temperature studies reveal perfect Arrhenius behavior, enabling precise determination of activation energies, enthalpies, and entropies of activation [1]. The establishment of Hammett linear relationships for sixteen substituted benzoic acids yields a reaction constant of ρ = -0.65, indicating moderate sensitivity to electronic effects [1].

Scale-up investigations have successfully transitioned from capillary reactors producing 282 milligrams per hour at 75°C to low-flow reactors achieving 6.82 grams per hour at 80°C [2]. Optimization studies demonstrate that 1,8-diazabicyclo[5.4.0]-undec-7-ene represents an optimal compromise between basicity and economic considerations [2]. The reaction exhibits maximum reactivity at flow rates of 3 milliliters per minute, corresponding to optimal mixing conditions and 105-second residence times [2].

Etherification processes complement alkylation methodologies through reductive approaches utilizing molecular hydrogen. Research demonstrates that mixtures of fatty acids and aliphatic alcohols can be converted to corresponding long-chain ethers at 70 bar hydrogen pressure using ruthenium/triphos catalysts combined with trifluoromethanesulfonimide [3]. This methodology enables one-step synthesis of valuable ether fragrances, lubricants, and surfactants from renewable sources [3].

Industrial applications of alkylation processes focus on synthesizing long-chain alkylsalicylic acids containing more than eight carbon atoms [4]. Friedel-Crafts alkylation using concentrated sulfuric acid as catalyst provides effective routes to these compounds, which serve as essential oil additives functioning as detergents and acid neutralizers [4]. Optimization studies reveal that reaction parameters including temperature, catalyst concentration, and reaction duration significantly influence yield and product distribution [4].

Continuous versus Batchwise Synthesis Optimization

The transition from batch to continuous processing represents a critical advancement in 2-hydroxybenzoic acid manufacturing, offering substantial improvements in productivity and efficiency. Comparative analysis reveals that continuous flow synthesis achieves production rates of 6.82 grams per hour compared to batch processes yielding 282 milligrams per hour [2]. This twenty-four-fold increase demonstrates the significant potential for process intensification through continuous methodologies.

Continuous flow reactors equipped with staggered herringbone mixers enable precise control of residence times and mixing efficiency [5]. Research demonstrates that total flow rates of 5 microliters per minute with specific component ratios provide optimal conversion rates while maintaining product quality [5]. The implementation of continuous neutralization reactors with circulating water cooling systems ensures consistent temperature control and reaction progression [6].

Batch processing maintains advantages in quality control applications, enabling stage-wise monitoring and immediate intervention when deviations occur [7]. The discrete nature of batch operations facilitates comprehensive quality assessment at each production stage, limiting contamination risks to individual batches rather than affecting entire production runs [7]. Additionally, batch processes demonstrate superior flexibility for accommodating production schedule changes and manufacturing diverse product variants [7].

However, continuous processes excel in equipment utilization rates and energy efficiency. The elimination of idle time between production stages results in higher overall equipment effectiveness and total effective equipment performance [7]. Continuous operations also minimize intermediate storage requirements, reducing both capital costs and potential contamination risks [7]. The steady-state nature of continuous processes enables more predictable production planning and inventory management [7].

Process intensification studies using milli-reactors equipped with static mixer elements demonstrate remarkable improvements over conventional batch operations [8]. Research shows that continuous reactors operating at 10 bars pressure and 453 Kelvin can increase specific productivity by factors of 100 while utilizing 4.2 times less concentrated potassium bicarbonate solutions [8]. These improvements result from enhanced mixing characteristics with mixing times of approximately 0.04 seconds [8].

The selection between continuous and batch processing depends on production scale, product requirements, and operational flexibility needs. Continuous processes prove optimal for large-scale manufacturing of standardized products, while batch operations remain preferred for specialty chemicals, research applications, and products requiring extensive quality verification [7].

Catalytic Systems and Reaction Kinetics

The Kolbe-Schmitt reaction represents the most industrially significant catalytic system for 2-hydroxybenzoic acid synthesis, utilizing sodium phenoxide and carbon dioxide under elevated temperature and pressure conditions [9]. Kinetic studies reveal that reaction rates exhibit linear increases with time, accompanied by negligible changes in product purity [9]. Optimal conditions achieve 92.68% salicylic acid yields at 225°C, 30 bar carbon dioxide pressure, 2-hour reaction time, and 1000 revolutions per minute stirring [9].

The reaction mechanism involves nucleophilic attack by the phenoxide ion on carbon dioxide, forming carboxylate intermediates that rearrange to produce hydroxybenzoic acids [10]. Resonance structures of the phenoxide ion facilitate this process, with the negatively charged oxygen acting as the nucleophile [10]. Temperature optimization studies demonstrate that 225°C maximizes sodium salicylate yields without causing thermal decomposition [9].

Stirring speed investigations reveal that reaction rates improve proportionally with increased mixing intensity up to 500 revolutions per minute [9]. Beyond this threshold, only marginal yield improvements occur, indicating that the reaction becomes diffusion-controlled rather than kinetically limited [9]. The relationship between yield and mixing demonstrates the critical importance of mass transfer in heterogeneous gas-solid reactions [9].

Enzymatic catalytic systems offer environmentally friendly alternatives to traditional chemical processes. Salicylic acid decarboxylase from Trichosporon moniliiforme enables reversible conversion between phenol and salicylic acid without cofactor requirements [11]. This enzyme catalyzes both decarboxylation and carboxylation reactions in the presence of oxygen, demonstrating remarkable stability and selectivity [11]. Recombinant expression in Escherichia coli achieves 27% molar yields in phenol-to-salicylic acid conversion at 30°C over 9-hour reaction periods [11].

Advanced catalytic systems utilizing high-throughput optimization demonstrate significant potential for industrial applications. Bayesian optimization combined with automated screening enables efficient identification of optimal catalyst compositions and reaction conditions [12]. Research shows that combinations of rhodium and ruthenium catalysts with ionic liquids containing chloride ions can increase aldehyde yields by 1.5 times compared to literature reports [12]. These optimization approaches complete within 1-2 months through integration of artificial intelligence, robotics, and human expertise [12].

Bromination kinetics of salicylic acid follow second-order behavior, exhibiting first-order dependence on both salicylic acid and bromine concentrations [13]. Activation energy calculations from temperature-dependent rate constants provide insights into reaction mechanisms and enable prediction of optimal operating conditions [13]. The frequency factor, activation energy, and entropy of activation values derived from kinetic measurements facilitate process design and scale-up calculations [13].

Green Chemistry Approaches in Industrial-Scale Production

Green chemistry principles drive the development of sustainable 2-hydroxybenzoic acid production methodologies, emphasizing renewable feedstocks, atom economy, and waste minimization. The utilization of biomass-derived phenolic compounds represents a fundamental shift from petroleum-based starting materials [14]. Large-scale production currently based on the Kolbe-Schmitt reaction between carbon dioxide and petroleum-derived phenols presents opportunities for sustainability improvements through renewable feedstock substitution [14].

Biocatalytic synthesis approaches offer significant environmental advantages through mild reaction conditions and high selectivity. Enzymatic Kolbe-Schmitt reactions utilizing hydroxybenzoic acid decarboxylases enable carboxylation of phenolic substrates with bicarbonate or carbon dioxide under ambient conditions [15]. Research demonstrates that 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae effectively catalyzes these transformations, with site-directed mutagenesis enhancing activity by 24.7-fold [15].

The synthesis of salicylic acid from natural wintergreen oil exemplifies green chemistry principles through utilization of renewable plant resources [16]. Laboratory-scale optimization studies achieve 99% purity with yields ranging from 91.06 to 93.92% using green chemistry methods [16]. Pilot production runs demonstrate scalability from 1 kilogram to 20 kilograms of wintergreen oil while maintaining product quality sufficient for cosmetic applications [16]. Process improvements including filter press utilization reduce crystal drying time and total production time to eight days [16].

Carbon dioxide utilization in 2-hydroxybenzoic acid synthesis provides dual environmental benefits through greenhouse gas sequestration and valuable chemical production [14]. Current global production capacity utilizes approximately 41,450 tonnes of carbon dioxide annually, representing only 0.00012% of anthropogenic emissions [14]. Expansion of hydroxyaromatic carboxylic acid applications and production capacity could significantly enhance carbon dioxide utilization rates [14].

Solvent-free catalytic processes using salicylic acid as an eco-friendly catalyst demonstrate green chemistry principles in derivative synthesis [17]. These methodologies enable one-pot synthesis of complex molecules under environmentally benign conditions with advantages including non-toxic catalysts, short reaction times, simple methodology, and good yields [17]. The application of salicylic acid as both substrate and catalyst exemplifies atom economy principles [17].

Biotechnological approaches utilizing genetically modified microorganisms offer sustainable production alternatives. Stanford researchers have developed microbial cell factories converting methanol and methane into para-hydroxybenzoic acid using modified Methylomicrobium alcaliphilum [18]. This approach utilizes abundant and inexpensive feedstocks while avoiding competition with food production systems [18]. The lower carbon footprint compared to sugar-based biotechnological processes demonstrates environmental advantages [18].

Process intensification through continuous flow technologies reduces energy consumption and waste generation while improving product quality. Telescoped synthesis protocols achieving 23.0 grams per day productivity with 84% overall yields demonstrate industrial viability [19]. Machine-assisted protocols provide safe and cost-competitive alternatives to traditional batch processes while enabling 24-hour continuous operation capabilities [19].

2-Hydroxybenzoic acid (also known as salicylic acid) represents a fundamental aromatic carboxylic acid compound with the molecular formula C₇H₆O₃ and molecular weight of 138.12 g/mol [1] [2] [3]. This compound exhibits distinctive physicochemical properties attributable to its unique molecular structure, which features both hydroxyl and carboxyl functional groups positioned ortho to each other on a benzene ring, enabling intramolecular hydrogen bonding that significantly influences its behavior under various environmental conditions [4] [5] [6].

Solubility and Partition Coefficients

The solubility profile of 2-hydroxybenzoic acid demonstrates characteristic behavior of a weakly polar organic acid with limited aqueous solubility. Water solubility at ambient temperature (20°C) ranges from 1.8 to 2.2 g/L, with more precise measurements indicating 2.205 ± 0.020 mg/mL at 25°C under equilibrium conditions [7] [8]. This relatively low aqueous solubility reflects the predominantly hydrophobic nature of the aromatic ring system, though the presence of polar functional groups provides sufficient hydrophilicity for moderate water interaction [1].

Partition coefficient measurements reveal significant pH-dependent behavior, with LogP values varying dramatically across different pH environments. The octanol-water partition coefficient (LogP) ranges from 2.01 to 2.26 under neutral conditions, indicating moderate lipophilicity [5] [1]. However, experimental determinations demonstrate substantial variation, with LogP values spanning 0.545 to 6.18 depending on pH conditions and measurement methodology [9] [8].

pH-dependent partitioning exhibits a clear trend correlating with the ionization state of the compound. At acidic pH 2.0, the apparent partition coefficient reaches 4.23 ± 0.07, reflecting the predominance of the neutral, more lipophilic form [8]. As pH increases toward the compound's pKa value (approximately 2.98), partition coefficients decrease progressively: pH 3.0 (6.03 ± 0.11), pH 4.0 (5.56 ± 0.10), pH 5.0 (1.25 ± 0.01), pH 6.0 (0.27 ± 0.001), pH 7.0 (0.08 ± 0.001), and pH 7.8 (0.07 ± 0.002) [8]. This dramatic reduction reflects increasing ionization of the carboxyl group, producing the more hydrophilic salicylate anion.

Biopharmaceutics Classification System analysis categorizes 2-hydroxybenzoic acid as a Class IV compound, characterized by both low solubility and low permeability [8]. This classification has significant implications for pharmaceutical applications, requiring specialized formulation strategies to enhance bioavailability.

Solvent compatibility extends beyond aqueous systems, with 2-hydroxybenzoic acid demonstrating good solubility in organic solvents including ethanol, acetone, ether, and chloroform [1] [7]. The compound shows particular affinity for alcoholic solvents, with ethanol solutions maintaining transparency at standard concentrations [7].

PropertyValueReference
Water solubility at 20°C (g/L)1.8-2.2 [1] [7]
Equilibrium solubility at 25°C (mg/mL)2.205 ± 0.020 [8]
LogP (octanol-water)2.01-2.26 [5] [1]
Partition coefficient at pH 2.04.23 ± 0.07 [8]
Partition coefficient at pH 7.00.08 ± 0.001 [8]
Biopharmaceutics ClassificationClass IV [8]

Thermal Behavior and Phase Transitions

The thermal characteristics of 2-hydroxybenzoic acid reflect its crystalline solid-state structure and molecular interactions. Melting point determinations consistently report values between 158-161°C, with high-purity samples exhibiting a narrow melting range of 158.0-162.0°C [1] [2] [7] [10] [11] [12]. This relatively sharp melting transition indicates good crystalline order and purity in commercial preparations.

Boiling point measurements establish 211°C at standard atmospheric pressure as the normal boiling point [1] [2] [7] [10] [11] [12]. Under reduced pressure conditions (20 mmHg), the boiling point remains at 211°C, suggesting minimal pressure dependence within this range [1] [13] [11] [12]. This thermal stability at elevated temperatures facilitates various processing applications requiring heating below decomposition thresholds.

Sublimation behavior becomes apparent at 76°C, representing a significant phase transition where direct solid-to-vapor conversion occurs without intermediate melting [1] [13]. This sublimation property has practical implications for purification processes and storage considerations, particularly under reduced pressure or elevated temperature conditions.

Thermal stability analysis indicates that 2-hydroxybenzoic acid maintains structural integrity up to approximately 150°C, beyond which thermal decomposition processes initiate [14] [15]. Thermogravimetric analysis reveals that decomposition onset occurs in the 150-180°C range, characterized by initial decarboxylation and subsequent degradation of the aromatic system [16] [17] [18].

Physical property temperature dependence shows that density at 20°C measures 1.44 g/cm³, with thermal expansion coefficients influencing this value at elevated temperatures [1] [19]. Vapor pressure demonstrates typical exponential temperature dependence, measuring 8.2 × 10⁻⁵ mmHg at 25°C and increasing to 1 mmHg at 114°C [1] [12].

Combustion characteristics reveal a heat of combustion of 3.026 MJ/mol at 25°C, indicating substantial energy release upon complete oxidation [5]. The flash point of 157°C establishes important safety parameters for handling and storage procedures [1] [2] [11].

Crystalline phase behavior investigation demonstrates that 2-hydroxybenzoic acid exists in a stable monoclinic crystal system under ambient conditions [20]. Differential scanning calorimetry studies confirm the absence of polymorphic transitions below the melting point, indicating thermal stability of the crystal form [20].

PropertyValueReference
Melting point (°C)158-161 [1] [2] [7] [10] [11] [12]
Boiling point (°C)211 [1] [2] [7] [10] [11] [12]
Sublimation temperature (°C)76 [1] [13]
Flash point (°C)157 [1] [2] [11]
Density at 20°C (g/cm³)1.44 [1] [19]
Thermal stability limit (°C)150 [14] [15]
Heat of combustion (MJ/mol)3.026 [5]

pH-Dependent Degradation Pathways

The degradation behavior of 2-hydroxybenzoic acid exhibits pronounced pH dependence, with distinct mechanistic pathways operating under different pH conditions. This pH sensitivity arises from the compound's weak acid character (pKa ≈ 2.98) and the varying reactivity of its neutral and ionized forms toward different oxidative and hydrolytic processes [5] [1].

Acidic pH degradation (pH 2.0-4.0) proceeds primarily through direct ozone oxidation mechanisms when exposed to ozonating conditions. Under acidic conditions, degradation rates increase approximately 10-fold compared to alkaline environments, with optimal degradation occurring at pH 3-4 [21] [22]. The predominant products formed include 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, catechol, and phenol, representing hydroxylation products from electrophilic aromatic substitution [23] [24] [21] [22].

Fenton process optimization demonstrates maximum efficiency at pH 4-5, where iron-catalyzed hydroxyl radical generation achieves optimal rates [23] [24] [25] [26]. Under these conditions, Fe²⁺ concentrations of 0.6 mmol/L and H₂O₂/2-hydroxybenzoic acid molar ratios of 7:1 provide the most favorable degradation kinetics [23] [24] [26]. The degradation follows first-order kinetics with activation energies ranging from 191-198 kJ/mol for the initial decomposition stage [16].

Neutral pH stability (pH 6.0-7.0) represents the most stable range for 2-hydroxybenzoic acid, where minimal spontaneous degradation occurs [27]. However, this pH range proves optimal for biodegradation processes, with soil microorganisms demonstrating maximum degradative activity at pH 7 [28]. Microbial degradation proceeds through enzymatic pathways producing various hydroxylated intermediates and ultimately mineralizing the compound to carbon dioxide and water.

Alkaline degradation (pH 8.0-11.0) accelerates significantly due to enhanced nucleophilic attack on the ionized carboxyl group and increased susceptibility to hydroxyl radical attack [29]. Studies demonstrate that hydroxylation apparent rate constants increase progressively from pH 1 to pH 10, followed by decreased rates above pH 10 due to reduced hydroxyl radical concentrations [29]. The optimal degradation pH range for advanced oxidation processes spans 5.5-7.5, balancing high reactivity with adequate hydroxyl radical availability [29].

Advanced oxidation mechanisms under varying pH conditions produce distinct product profiles. Ozonation pathways generate formaldehyde, glyoxal, acetaldehyde, maleic acid, acetic acid, and oxalic acid as intermediate products, with acrylic acid identified as a novel degradation product [21] [22]. Complete mineralization becomes achievable under strongly alkaline conditions (pH 10-11) with sufficient oxidant exposure [29].

Hydrolysis processes become significant at elevated pH values, particularly affecting ester derivatives of 2-hydroxybenzoic acid. Acetylsalicylic acid hydrolysis to 2-hydroxybenzoic acid demonstrates pH-dependent acceleration, with basic conditions promoting rapid ester bond cleavage [27].

Environmental implications of pH-dependent degradation pathways indicate that natural water treatment systems may require pH adjustment to optimize removal efficiency. The identification of various degradation products necessitates comprehensive toxicity evaluation, as some intermediates exhibit greater toxicity than the parent compound [29].

pH RangeDegradation MechanismPrimary ProductsRate Enhancement
2.0-3.0Ozone direct oxidation2,5-dihydroxybenzoic acid, catechol10× vs alkaline
4.0-5.0Fenton process (optimal)Hydroxylated products, phenolMaximum efficiency
6.0-7.0Biodegradation (optimal)Microbial metabolitesNeutral stability
8.0-10.0Hydroxyl radical attackCarboxylic acids, aldehydesProgressive increase
10.0-11.0Complete mineralizationCO₂, H₂OVery rapid

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

266.0943

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2150-52-9

Dates

Last modified: 08-15-2023
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